molecular formula C7H7BrClN B8532471 3-Bromo-5-(1-chloro-ethyl)-pyridine

3-Bromo-5-(1-chloro-ethyl)-pyridine

Cat. No. B8532471
M. Wt: 220.49 g/mol
InChI Key: JLXBJASSGZFTPT-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

To a solution of 1-(5-bromo-pyridine-3-yl)-ethanol (201 mg, 1 mmol) in DCM (10 mL) was added dropwise thionyl chloride (200 uL). The resulting reaction mixture was heated to reflux for 3 hours before the solvent was removed in vacuo to give a crude product as a white solid. It was used directly in the next step without further purification.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8](O)[CH3:9])[CH:5]=[N:6][CH:7]=1.S(Cl)([Cl:13])=O>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([CH:8]([Cl:13])[CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
201 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(C)O
Name
Quantity
200 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours before the solvent
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.